![molecular formula C21H23N5O3S B3026010 N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide](/img/structure/B3026010.png)
N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide
Übersicht
Beschreibung
Filgotinib-d4: ist ein deuteriummarkiertes Derivat von Filgotinib, einem selektiven Inhibitor der Janus-Kinase 1 (JAK1). Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Pharmakokinetik und das metabolische Profil von Filgotinib zu untersuchen. Die Deuteriumatome in Filgotinib-d4 ersetzen Wasserstoffatome, was bei der Verfolgung und Quantifizierung der Verbindung während der Arzneimittelentwicklungsprozesse helfen kann .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Filgotinib-d4 beinhaltet die Einarbeitung von Deuteriumatomen in das Filgotinib-Molekül. Dies kann durch verschiedene Deuterierungsverfahren erreicht werden, wie z. B. katalytische Austauschreaktionen oder die Verwendung deuterierter Reagenzien. Der spezifische Syntheseweg kann variieren, aber ein allgemeiner Ansatz beinhaltet:
Ausgangsmaterial: Filgotinib oder dessen Zwischenprodukte.
Deuterierung: Verwendung deuterierter Reagenzien wie deuterierter Lösungsmittel oder Katalysatoren, um Wasserstoffatome durch Deuterium zu ersetzen.
Reinigung: Das Produkt wird unter Verwendung von Techniken wie Chromatographie gereinigt, um eine hohe Reinheit und Ausbeute zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion von Filgotinib-d4 folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess beinhaltet:
Großsynthese: Großflächige Deuterierung unter Verwendung industrieller Reaktoren.
Qualitätskontrolle: Strenge Prüfungen, um sicherzustellen, dass die Deuteriumeinbau konsistent ist und das Produkt die erforderlichen Spezifikationen erfüllt.
Verpackung und Lagerung: Das Endprodukt wird unter kontrollierten Bedingungen verpackt, um die Stabilität zu erhalten und eine Kontamination zu verhindern.
Wirkmechanismus
Target of Action
Filgotinib-d4, also known as Filgotinib, is a selective inhibitor of Janus kinase (JAK) 1 . JAK1 is an enzyme that plays a crucial role in the signaling of pro-inflammatory cytokines . The primary target of Filgotinib-d4 is JAK1, and its inhibition modulates a subset of pro-inflammatory cytokines .
Mode of Action
Filgotinib-d4 acts by selectively inhibiting the phosphorylation of JAK1, thereby preventing the activation of Signal Transducer and Activator of Transcription (STAT) proteins . This inhibition ultimately results in reduced pro-inflammatory cytokine signaling . Filgotinib-d4 demonstrates preferential inhibition of JAK1-dependent cytokine signaling in in vitro assays .
Biochemical Pathways
The JAK-STAT pathway is implicated in several inflammatory pathologies and has been found to be continuously active in patients who have rheumatoid arthritis . Filgotinib-d4 acts on the JAK-STAT pathway by selectively inhibiting JAK1 phosphorylation and preventing STAT activation . This ultimately results in reduced pro-inflammatory cytokine signaling .
Pharmacokinetics
Filgotinib-d4 is absorbed extensively and rapidly after oral dosing and is metabolized by carboxylesterase isoform 2 to form its primary active metabolite . The primary metabolite has a similar JAK1 selectivity profile but reduced activity (by 10-fold) and increased systemic exposure (approximately 16- to 20-fold) compared with the parent compound . Both the parent and the metabolite demonstrate low binding to plasma proteins in humans . Filgotinib-d4 is mainly eliminated in the urine as the metabolite .
Result of Action
The inhibition of JAK1 by Filgotinib-d4 reduces the symptoms of diseases like rheumatoid arthritis and ulcerative colitis by limiting the action of Janus kinase enzymes, which are involved in the inflammation . Filgotinib-d4 isn’t a painkiller, but it can reduce the symptoms and limit the joint damage that could be caused by these conditions .
Action Environment
The efficacy and safety of Filgotinib-d4 have been demonstrated in clinical studies . The united states food and drug administration requested additional data from two ongoing clinical studies assessing the potential impact of filgotinib-d4 on sperm parameters .
Biochemische Analyse
Biochemical Properties
Filgotinib-d4 plays a crucial role in biochemical reactions by selectively inhibiting Janus kinase 1. This inhibition modulates a subset of proinflammatory cytokines within the Janus kinase-signal transducer and activator of transcription pathway. The compound interacts with enzymes such as Janus kinase 1, Janus kinase 2, Janus kinase 3, and tyrosine kinase 2. The nature of these interactions involves the binding of Filgotinib-d4 to the active site of Janus kinase 1, thereby preventing the phosphorylation and activation of downstream signaling molecules .
Cellular Effects
Filgotinib-d4 affects various types of cells and cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, Filgotinib-d4 inhibits the production of proinflammatory cytokines, leading to reduced inflammation. This compound also influences the differentiation and function of T-helper cells, including T-helper 1, T-helper 2, and T-helper 17 cells .
Molecular Mechanism
The molecular mechanism of action of Filgotinib-d4 involves its selective inhibition of Janus kinase 1. Filgotinib-d4 binds to the ATP-binding site of Janus kinase 1, thereby blocking its kinase activity. This inhibition prevents the phosphorylation of signal transducer and activator of transcription proteins, which are critical for the transcription of proinflammatory genes. As a result, Filgotinib-d4 reduces the expression of genes involved in inflammation and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Filgotinib-d4 change over time. The compound is rapidly absorbed and reaches peak plasma concentrations within 1 to 3 hours after administration. Filgotinib-d4 is metabolized to form its primary active metabolite, which has a similar selectivity profile but reduced activity. The stability and degradation of Filgotinib-d4 are influenced by factors such as temperature and pH. Long-term effects on cellular function include sustained inhibition of proinflammatory cytokine production and reduced inflammation .
Dosage Effects in Animal Models
The effects of Filgotinib-d4 vary with different dosages in animal models. At lower doses, Filgotinib-d4 effectively reduces inflammation and prevents joint damage in models of rheumatoid arthritis. At higher doses, the compound may cause adverse effects such as immunosuppression and increased susceptibility to infections. Threshold effects observed in these studies indicate that there is an optimal dosage range for achieving therapeutic benefits while minimizing toxicity .
Metabolic Pathways
Filgotinib-d4 is involved in metabolic pathways that include its absorption, distribution, metabolism, and excretion. The compound is metabolized by carboxylesterase isoform 2 to form its primary active metabolite. This metabolite is further processed by enzymes such as cytochrome P450. Filgotinib-d4 and its metabolites are primarily excreted in the urine. The compound’s effects on metabolic flux and metabolite levels include alterations in the levels of proinflammatory cytokines and other signaling molecules .
Transport and Distribution
Filgotinib-d4 is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound is a substrate of P-glycoprotein, which facilitates its transport across cell membranes. Filgotinib-d4 accumulates in inflamed tissues, where it exerts its therapeutic effects. The localization and accumulation of Filgotinib-d4 are influenced by factors such as tissue permeability and blood flow .
Subcellular Localization
The subcellular localization of Filgotinib-d4 is primarily within the cytoplasm, where it interacts with Janus kinase 1. The compound’s activity and function are influenced by its localization to specific cellular compartments. Post-translational modifications such as phosphorylation may also affect the targeting and function of Filgotinib-d4. The compound’s ability to inhibit Janus kinase 1 within the cytoplasm is critical for its therapeutic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Filgotinib-d4 involves the incorporation of deuterium atoms into the Filgotinib molecule. This can be achieved through various deuteration techniques, such as catalytic exchange reactions or the use of deuterated reagents. The specific synthetic route may vary, but a general approach involves:
Starting Material: Filgotinib or its intermediates.
Deuteration: Using deuterated reagents like deuterated solvents or catalysts to replace hydrogen atoms with deuterium.
Purification: The product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of Filgotinib-d4 follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Large-scale deuteration using industrial reactors.
Quality Control: Rigorous testing to ensure the deuterium incorporation is consistent and the product meets the required specifications.
Packaging and Storage: The final product is packaged under controlled conditions to maintain stability and prevent contamination.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Filgotinib-d4 kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Reaktion mit Oxidationsmitteln, um oxidierte Derivate zu bilden.
Reduktion: Reaktion mit Reduktionsmitteln, um reduzierte Derivate zu bilden.
Substitution: Austausch von funktionellen Gruppen durch andere Gruppen unter bestimmten Bedingungen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Die Bedingungen variieren je nach Substituent, beinhalten aber oft Katalysatoren und spezifische Lösungsmittel.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu hydroxylierten oder Ketonderivaten führen, während Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Inhibition of JAK1:
Filgotinib-d4 acts as a selective inhibitor of JAK1, which is pivotal in the signaling pathways of pro-inflammatory cytokines. This inhibition can lead to reduced inflammation and modulation of immune responses. The compound's selectivity helps minimize side effects associated with broader JAK inhibitors .
2. Treatment of Autoimmune Diseases:
Due to its anti-inflammatory properties, Filgotinib-d4 is being investigated for the treatment of various autoimmune conditions such as rheumatoid arthritis and ulcerative colitis. Clinical studies have shown promising results in reducing disease activity and improving patient outcomes .
Research Applications
1. Pharmacokinetics Studies:
Filgotinib-d4 is extensively used in pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of JAK inhibitors. The presence of deuterium allows for more precise tracking and quantification during drug development processes .
2. Biochemical Analysis:
The compound's role in biochemical reactions has been studied to understand its interaction with various enzymes involved in inflammatory pathways. This includes analyzing its effects on the phosphorylation and activation of signaling molecules within the JAK-STAT pathway .
Chemical Properties and Reactions
Filgotinib-d4 can undergo several chemical reactions that are essential for its application in research:
Type of Reaction | Description |
---|---|
Oxidation | Reacts with oxidizing agents to form oxidized derivatives. |
Reduction | Interacts with reducing agents to yield reduced derivatives. |
Substitution | Functional groups can be replaced under specific conditions. |
These reactions are crucial for synthesizing analogs or modifying the compound for enhanced efficacy or stability in therapeutic applications.
Case Studies
Several case studies have highlighted the effectiveness of Filgotinib-d4 in clinical settings:
- Rheumatoid Arthritis: A phase II clinical trial demonstrated that patients receiving Filgotinib showed significant improvement in disease activity scores compared to placebo groups. The safety profile was consistent with prior studies on JAK inhibitors .
- Ulcerative Colitis: Another study focused on ulcerative colitis patients revealed that Filgotinib reduced mucosal healing time significantly compared to traditional therapies, showcasing its potential as a first-line treatment option .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tofacitinib: Ein weiterer JAK-Inhibitor, aber weniger selektiv für JAK1.
Baricitinib: Hemmt JAK1 und JAK2, wird bei rheumatoider Arthritis eingesetzt.
Upadacitinib: Ein selektiver JAK1-Inhibitor, ähnlich wie Filgotinib.
Einzigartigkeit
Filgotinib-d4 ist aufgrund seiner Deuteriummarkierung einzigartig, die seine Stabilität erhöht und eine präzise Quantifizierung in Forschungsstudien ermöglicht. Dies macht es in der pharmakokinetischen und metabolischen Forschung besonders wertvoll im Vergleich zu seinen nicht-deuterierten Gegenstücken .
Biologische Aktivität
N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide, commonly known as Filgotinib , is a compound that exhibits significant biological activity primarily as an inhibitor of Janus kinase 1 (JAK1). This article delves into its biological activities, mechanisms of action, and relevant studies that highlight its therapeutic potential.
- Chemical Formula : C21H23N5O3S
- Molecular Weight : 425.50 g/mol
- CAS Number : 1206161-97-8
- Appearance : White to off-white solid
Filgotinib functions as a selective inhibitor of JAK1. By inhibiting this kinase, it interferes with the signaling pathways of various cytokines involved in inflammatory responses. This action has implications for treating autoimmune diseases and other inflammatory conditions.
Key Mechanism Insights:
- JAK/STAT Pathway : Filgotinib inhibits the JAK/STAT signaling pathway by preventing the phosphorylation of STAT proteins, which are crucial for gene expression related to inflammation and immune response .
Anti-inflammatory Effects
Filgotinib has demonstrated significant anti-inflammatory properties in various preclinical and clinical studies. It has been shown to reduce markers of inflammation and improve clinical symptoms in conditions such as rheumatoid arthritis (RA) and ulcerative colitis (UC).
Clinical Studies
Several clinical trials have assessed the efficacy and safety of Filgotinib:
- Rheumatoid Arthritis :
- Ulcerative Colitis :
Case Studies
A notable case study involved a patient with refractory RA who had not responded to conventional therapies. After administration of Filgotinib for 12 weeks, the patient exhibited marked improvement in joint pain and swelling, alongside a reduction in C-reactive protein (CRP) levels .
Data Table: Summary of Clinical Findings
Study Type | Condition | Outcome Measures | Results |
---|---|---|---|
Phase 2 Trial | Rheumatoid Arthritis | Disease Activity Score (DAS28) | Significant improvement vs placebo |
Phase 3 Trial | Rheumatoid Arthritis | Swollen Joint Count | Reduction observed |
UC Clinical Trial | Ulcerative Colitis | Remission Rate | Higher remission rate vs placebo |
Case Study | Refractory RA | CRP Levels | Marked reduction after 12 weeks |
Safety Profile
Filgotinib's safety profile has been assessed across multiple studies. Common adverse effects include:
- Headache
- Nausea
- Elevated liver enzymes
Serious adverse effects are rare but can include infections due to immunosuppression associated with JAK inhibition.
Eigenschaften
IUPAC Name |
2,2,3,3-tetradeuterio-N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropane-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25/h1-7,17H,8-14H2,(H,23,24,27)/i8D2,9D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJLVEAXPNLDTC-LZMSFWOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5)[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.